2-(Trifluoromethylsulfonyl)naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethylsulfonyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c12-11(13,14)17(15,16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYRVSZJZLEEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277372 | |
| Record name | 2-[(Trifluoromethyl)sulfonyl]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357626-47-1 | |
| Record name | 2-[(Trifluoromethyl)sulfonyl]naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357626-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Trifluoromethyl)sulfonyl]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Trifluoromethylsulfonyl Naphthalene and Its Derivatives
Regioselective Introduction of the Trifluoromethylsulfonyl Moiety
Achieving regioselective substitution on the naphthalene (B1677914) core is a critical challenge in the synthesis of 2-(Trifluoromethylsulfonyl)naphthalene. Various methods have been developed to control the position of the trifluoromethylsulfonyl group.
Direct Sulfonylation Approaches
Direct C-H sulfonylation of aromatic compounds represents a highly atom-economical approach. While methods for direct C-H sulfonylation of some nitrogen-containing heteroaromatics have been developed using triflic anhydride (B1165640) (Tf2O) for N-activation followed by the addition of a sulfinate salt, the direct, regioselective sulfonylation of naphthalene at the 2-position remains a complex challenge. chemrxiv.org Traditional electrophilic aromatic substitution on naphthalene often leads to mixtures of isomers, with the kinetically favored product being the 1-substituted naphthalene and the thermodynamically favored product being the 2-substituted naphthalene, the formation of which requires higher temperatures. youtube.comchemicalbook.com The use of strong acids like trifluoromethanesulfonic acid has been reported to catalyze the alkylation of naphthalene, demonstrating its reactivity in electrophilic reactions. mdpi.com
Benzyne-Mediated Trifluoromethanesulfonylation
A notable method for the synthesis of aryl triflones, including naphthalenyl triflones, involves the trifluoromethanesulfonylation of in-situ generated benzynes (or naphthynes). nih.govresearchgate.net This approach allows for the formation of the C-SO2CF3 bond under relatively mild conditions. The process typically involves the treatment of a 2-(trimethylsilyl)aryl trifluoromethanesulfonate (B1224126) with a fluoride (B91410) source, such as cesium fluoride in the presence of 15-crown-5, to generate the aryne intermediate. nih.govresearchgate.net This highly reactive intermediate then reacts with a trifluoromethanesulfinate salt, like sodium trifluoromethanesulfinate (NaSO2CF3), followed by protonation to yield the desired aryl triflone. nih.govresearchgate.net
In the case of unsymmetrical naphthalenyl aryne precursors, this method can provide the corresponding trifluoromethylsulfonylated naphthalenes with good to high regioselectivity. nih.govnih.gov For instance, the reaction of an unsymmetrical naphthalene-containing aryne precursor can yield a mixture of this compound and its regioisomer, with the ratio being influenced by both electronic and steric factors of the aryne intermediate. nih.gov Specifically, the trifluoromethanesulfonylation of 2-(trimethylsilyl)naphthalen-3-yl trifluoromethanesulfonate as a benzyne (B1209423) precursor has been investigated, leading to the formation of this compound, albeit in low yield under initial screening conditions. nih.gov
| Precursor | Reagents | Product(s) | Yield | Ratio | Reference |
| 2-(Trimethylsilyl)naphthalen-3-yl trifluoromethanesulfonate | NaSO2CF3, CsF, MeCN | This compound | 15% | N/A | nih.gov |
| Unsymmetrical naphthalene-containing aryne precursor | NaSO2CF3, CsF, 15-crown-5 | This compound and regioisomer | 64% | 67:33 | nih.gov |
Radical Trifluoromethylsulfonylation Pathways
Radical-mediated reactions offer an alternative avenue for the introduction of the trifluoromethylsulfonyl group. These pathways often involve the generation of a sulfonyl radical which can then participate in addition reactions. For example, the radical cyclization of 1-naphthalenesulfonyl chlorides with alkynes has been reported for the synthesis of thiaphenalene derivatives, proceeding through a sulfonyl radical intermediate. researchgate.net While this specific example does not directly yield this compound, it demonstrates the viability of generating naphthalenyl sulfonyl radicals which could potentially be intercepted in a manner to form the desired product. The generation of sulfonyl radicals from arylsulfonyl chlorides can be achieved under photocatalytic conditions. researchgate.net
Functional Group Transformations (e.g., from sulfonates, sulfinates, sulfonyl chlorides)
The conversion of other sulfur-containing functional groups into the trifluoromethylsulfonyl group is a common and effective strategy. General methods for preparing aryl triflones include the oxidation of aryl trifluoromethyl sulfides and the trifluoromethylation of aryl sulfonyl fluorides or aryl sulfinates. rsc.org
A significant advancement in this area is the palladium-catalyzed triflination of aryl triflates using sodium triflinate (NaSO2CF3) as the nucleophile. acs.org This method is notable for its broad functional group tolerance and neutral reaction conditions. The combination of a palladium catalyst, such as Pd2(dba)3, and a suitable ligand like RockPhos, has proven effective for this transformation. acs.org This approach allows for the synthesis of a wide variety of aryl and heteroaryl triflones from readily available aryl triflates, which can be synthesized from phenols. acs.org
Another route involves the reaction of arynes with CF3SO2-containing nucleophiles, which proceeds through a tandem nucleophilic attack and intramolecular rearrangement. rsc.org This method provides a novel entry to aryl triflones from aryne precursors. researchgate.netrsc.org
| Starting Material | Reagents | Product | Key Features | Reference |
| Aryl Triflate | NaSO2CF3, Pd2(dba)3, RockPhos | Aryl Triflone | Broad functional group tolerance, neutral conditions | acs.org |
| Aryne Precursor | CF3SO2-containing nucleophile | Aryl Triflone | Tandem nucleophilic attack/rearrangement | rsc.org |
| 1-Naphthalenesulfonyl Chloride | Alkyne, Photocatalyst | Thiaphenalene derivative | Proceeds via a sulfonyl radical | researchgate.net |
Metal-Catalyzed and Transition Metal-Free Synthetic Routes
Both metal-catalyzed and transition-metal-free reactions play a crucial role in the synthesis of this compound and its derivatives, offering distinct advantages in terms of reactivity, selectivity, and substrate scope.
Copper-Catalyzed Strategies
Copper catalysis has been employed in various synthetic transformations leading to naphthalene derivatives. researchgate.netnih.govbeilstein-journals.orgnih.govnih.govrsc.org For instance, copper(II) triflate (Cu(OTf)2) has been shown to be an effective catalyst in multicomponent reactions for the synthesis of functionalized naphthalenes. beilstein-journals.org While direct copper-catalyzed trifluoromethylsulfonylation of naphthalene is not extensively documented, copper-catalyzed reactions involving the formation of C-S bonds are well-established. nih.gov For example, the copper-catalyzed synthesis of (Z)-2H-naphtho[1,8-bc]thiophenes from 8-halo-1-ethynylnaphthalenes demonstrates the utility of copper in forming sulfur-containing polycyclic aromatic compounds. nih.gov Additionally, copper(II)-catalyzed procedures have been developed for the preparation of naphthalene-1,3-diamine derivatives from haloalkynes and amines. nih.gov These examples highlight the potential for developing copper-catalyzed methods for the introduction of the trifluoromethylsulfonyl group onto a naphthalene ring, possibly through the coupling of a naphthalene-based precursor with a trifluoromethylsulfonyl-containing reagent.
Palladium-Catalyzed Approaches
Palladium catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the direct functionalization of naphthalene precursors. While direct palladium-catalyzed trifluoromethylsulfonylation of a pre-formed naphthalene ring is less common, related approaches, such as the introduction of a trifluoromethyl group or the coupling of sulfonyl-containing fragments, are well-established.
One prominent strategy involves the palladium-catalyzed trifluoromethylation of an aromatic C–H bond. For instance, an acetamino-directing group can facilitate the ortho-trifluoromethylation of acetanilides. acs.org In a proposed mechanism, the reaction initiates with the palladation of the acetanilide (B955) to form a palladacycle intermediate. In the presence of an oxidant like copper(II) acetate (B1210297) and a trifluoromethyl source such as Umemoto's reagent, a Pd(IV) intermediate is thought to form, which then undergoes reductive elimination to yield the trifluoromethylated product. acs.org This directed approach allows for precise installation of the CF₃ group, which can be a precursor to the triflyl moiety.
Another relevant palladium-catalyzed method is the cross-coupling of aromatic chlorides with fluoroalkoxy sources. A method has been developed for the 2,2,2-trifluoroethoxylation of aromatic chlorides using a tetrakis(2,2,2-trifluoroethoxy)borate salt as the fluoroalkoxy source. nih.gov This demonstrates the utility of palladium catalysis in forming bonds between an aromatic ring and a fluorine-containing group, a key step in constructing compounds like the target molecule. Furthermore, palladium-catalyzed reactions are crucial in the synthesis of complex molecules, such as in the multi-step synthesis of β-secretase inhibitors where Sonogashira and Suzuki couplings are employed to build up a complex framework that could later be functionalized. acs.org
A three-component cascade reaction catalyzed by palladium(0) highlights the complexity achievable. This process, involving the hydroamidation of β-CF₃-1,3-enynamides with sulfonamides followed by Heck/Tsuji–Trost reactions, generates highly functionalized fluorinated 3-pyrroline (B95000) aminals. acs.org This showcases the ability to incorporate sulfonyl groups and trifluoromethyl groups into complex heterocyclic structures using palladium catalysis, with polycyclic aryl iodides like those derived from naphthalene being viable substrates. acs.org
Brønsted Acid Catalysis (e.g., using triflimide derivatives)
Brønsted acids, particularly the strong acid bis(trifluoromethanesulfonyl)imide (triflimide, HNTf₂), have emerged as highly effective catalysts for the synthesis of polysubstituted naphthalenes. researchgate.netresearchgate.net Triflimide's high acidity, coupled with its good solubility in various organic solvents, allows it to catalyze reactions under mild conditions. nih.gov
A key application is the triflimide-catalyzed benzannulation of arylacetaldehydes with alkynes, which proceeds at room temperature. researchgate.net This method exhibits high functional group tolerance. The reaction of various 2-arylacetaldehydes with different alkyne partners in the presence of a catalytic amount of HNTf₂ (typically 15 mol%) affords the corresponding polysubstituted naphthalenes in moderate to good yields. researchgate.net This strategy is particularly valuable as the inclusion of halogen substituents on the naphthalene products opens avenues for further functionalization via palladium-catalyzed cross-coupling reactions. researchgate.net The reaction scope extends to using 2-arylepoxides or 2-arylacetal derivatives as partners for aryl-alkynes. researchgate.net
The proposed mechanism for the benzannulation of arylacetaldehydes involves the protonation of the aldehyde, followed by nucleophilic attack by the alkyne, a series of cyclizations, and finally dehydration to form the aromatic naphthalene ring. The efficiency of this organocatalytic process is demonstrated by its scalability and the range of substrates tolerated.
| Aldehyde Substrate | Alkyne Partner | Product | Yield (%) |
|---|---|---|---|
| 2-Phenylpropionaldehyde | 1-Phenyl-1-propyne | 1,3-Dimethyl-2,4-diphenylnaphthalene | 70 |
| 2-Phenylpropionaldehyde | 1-Phenyl-1-butyne | 3-Ethyl-1-methyl-2,4-diphenylnaphthalene | 66 |
| 2-(p-Tolyl)acetaldehyde | Diphenylacetylene | 6-Methyl-1,2,3-triphenylnaphthalene | 78 |
| 2-(p-Methoxyphenyl)acetaldehyde | Diphenylacetylene | 6-Methoxy-1,2,3-triphenylnaphthalene | 69 |
| 2-(p-Chlorophenyl)acetaldehyde | Diphenylacetylene | 6-Chloro-1,2,3-triphenylnaphthalene | 49 |
Synthesis via Naphthalene Ring Construction
Building the naphthalene core itself is a fundamental approach to accessing its derivatives. Modern methods focus on efficiency, regioselectivity, and atom economy.
Cycloaddition reactions are a cornerstone of ring synthesis, allowing for the rapid construction of complex cyclic systems. nih.gov The Diels-Alder, or [4+2] cycloaddition, is a classic method for forming six-membered rings and can be applied to naphthalene synthesis. researchgate.netnih.gov While direct cycloaddition to form a 2-triflyl-substituted naphthalene is specific, the principles can be applied by using dienophiles or dienes containing sulfonyl or trifluoromethyl groups.
For instance, photosensitized dearomative [4+2] cycloadditions between N-arylsulfonylimines and alkenes can produce complex polycyclic scaffolds with high diastereoselectivity. nih.gov The sulfonyl group plays a crucial role in activating the imine and directing the stereochemical outcome. By modulating the N-sulfonylimine substrate, the reaction can be diverted to a [2+2] cycloaddition, demonstrating the tunability of these reactions. nih.gov
Another relevant strategy is the copper-catalyzed cycloaddition of N-sulfonyl azides with terminal alkynes to selectively generate N-sulfonyl-1,2,3-triazoles. nih.gov Although this forms a triazole, the compatibility of naphthalene sulfonyl azide (B81097) as a substrate highlights that sulfonyl groups are well-tolerated in cycloaddition chemistry and can be incorporated into starting materials for more complex ring constructions. nih.gov A [2+2+2] cycloaddition of an aryne precursor with two equivalents of dimethyl acetylenedicarboxylate (B1228247) (DMAD) has also been used to generate a naphthalene tetraester core, which can be further functionalized. beilstein-journals.org
Annulation, the formation of a new ring onto a pre-existing one, is a widely used strategy for constructing naphthalenes. researchgate.net Benzannulation, specifically, refers to the formation of a benzene (B151609) ring. As discussed in the context of Brønsted acid catalysis (Section 2.2.3), the reaction between arylacetaldehydes and alkynes is a powerful benzannulation method for creating polysubstituted naphthalenes. researchgate.net
Metal-catalyzed annulations are also common. An efficient method for synthesizing poly-substituted naphthalenes involves an Fe(III)-catalyzed [4+2] cycloaddition of 2-(2-oxo-alkyl)benzketones with alkynes. researchgate.net Similarly, MeOTf can catalyze a formal [4+2] annulation of styrene (B11656) oxides with alkynes to afford polysubstituted naphthalenes with high regioselectivity. researchgate.net An efficient and regioselective annulation strategy has also been developed to fuse a newly formed naphthalene ring at its 1,2- and 3,4- positions to two different heterocycles, showcasing the precision possible with modern annulation techniques. rsc.org
Skeletal editing represents a cutting-edge approach in synthesis, where the core framework of a molecule is precisely altered at the atomic level. sciencedaily.com This avoids de novo synthesis, offering a more efficient route to new structures from existing ones. rsc.org Strategies include atom insertion, deletion, and transmutation (swapping one atom for another). rsc.orgthieme-connect.de
A powerful example of this is the nitrogen-to-carbon (N-to-C) single-atom transmutation in isoquinolines to afford substituted naphthalenes. nih.gov This reaction uses an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. The proposed mechanism involves a ring-opening of the isoquinoline (B145761) to form a triene intermediate, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the naphthalene product. nih.gov This method is highly valuable as it allows for the conversion of a readily available heterocyclic core directly into a naphthalene, and it can be used to install isotopic labels. nih.gov This "atom-swapping" technique expands the synthetic toolbox for creating diverse naphthalene derivatives from established molecular scaffolds. sciencedaily.com
Stereochemical Considerations in Synthetic Pathways
Control of stereochemistry is paramount when synthesizing chiral molecules for applications in pharmacology and materials science. Many of the advanced methods for naphthalene synthesis offer high levels of stereocontrol.
In cycloaddition reactions, the stereochemistry of the reactants often dictates the stereochemistry of the product. The Woodward-Hoffmann rules predict the allowed and forbidden pathways for cycloadditions under thermal and photochemical conditions, which has a direct impact on the stereochemical outcome. youtube.com For example, in the photosensitized [4+2] cycloaddition of N-arylsulfonylimines, high diastereoselectivity (>20:1 dr) is achieved. It was hypothesized that using a large N-sulfonyl activating group would create significant steric differentiation between the two diastereomeric transition states, leading to the observed high selectivity. nih.gov
Palladium-catalyzed cascade reactions can also proceed with excellent stereocontrol. The three-component synthesis of fluorinated 3-pyrroline aminals is initiated by a highly regioselective 1,4-hydroamidation, which sets the stage for subsequent stereocontrolled transformations. acs.org The ability to use chiral ligands in metal-catalyzed processes is a well-established strategy for achieving enantioselectivity, a critical consideration for producing single-enantiomer products. The development of chiral cyclobutanes with high stereocontrol through skeletal editing of boronate complexes further illustrates the precision available in modern synthetic methods. rsc.org
Reactivity and Mechanistic Investigations of 2 Trifluoromethylsulfonyl Naphthalene
Electrophilic and Nucleophilic Reactivity Profiles of the Trifluoromethylsulfonyl Group
The trifluoromethylsulfonyl group (–SO2CF3), often called a triflyl group, is one of the strongest electron-withdrawing groups used in organic chemistry. wikipedia.orgyoutube.com Its character stems from the combined inductive effects of the highly electronegative fluorine atoms and the sulfonyl group. wikipedia.orgyoutube.com When attached to the naphthalene (B1677914) ring, this group profoundly alters the electron density and reactivity of the aromatic system.
The primary effect of the –SO2CF3 group is the significant deactivation of the naphthalene ring towards electrophilic aromatic substitution (EAS). youtube.comlibretexts.org Reactions such as halogenation, nitration, and Friedel-Crafts alkylation, which rely on the attack of an electrophile on the electron-rich π-system of the aromatic ring, are substantially hindered. libretexts.orglibretexts.org The triflyl group withdraws electron density, making the ring electron-poor and thus a much less favorable target for electrophiles.
Conversely, this electron deficiency renders the naphthalene ring susceptible to nucleophilic aromatic substitution (NAS) , a reaction pathway not typically observed for unsubstituted naphthalene. libretexts.org The carbon atom directly attached to the sulfonyl group, as well as other positions on the ring, become electrophilic enough to be attacked by strong nucleophiles. This reaction generally proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the trifluoromethylsulfonyl group as a leaving group restores the aromaticity and yields the substituted product. The stability of the triflinate anion (CF3SO2⁻) makes the parent triflyl group an excellent leaving group in these transformations. wikipedia.org
| Reactivity Type | Effect of –SO2CF3 Group | Underlying Reason |
| Electrophilic Aromatic Substitution (EAS) | Strong Deactivation | The –SO2CF3 group is strongly electron-withdrawing, reducing the electron density of the naphthalene ring and making it less attractive to electrophiles. |
| Nucleophilic Aromatic Substitution (NAS) | Strong Activation | The –SO2CF3 group makes the ring electron-poor, creating electrophilic sites for nucleophilic attack and acting as a good leaving group to facilitate substitution. |
Radical Reaction Pathways
The trifluoromethylsulfonyl group can also participate in and influence reactions proceeding through radical intermediates.
Generation and Trapping of Trifluoromethyl Radicals
Aryl trifluoromethyl sulfones are generally stable compounds. However, under specific oxidative conditions, the trifluoromethylsulfonyl moiety can be a source of the trifluoromethyl radical (•CF3). While the sodium salt, sodium trifluoromethanesulfinate (CF3SO2Na, also known as the Langlois reagent), is more commonly used for this purpose, the underlying principle involves the cleavage of the sulfur-carbon bond. This process typically requires an oxidizing agent to initiate the formation of the radical, which can then be "trapped" by another molecule in the reaction mixture, such as an alkene or an aromatic ring, to form a new carbon-carbon bond.
Intramolecular Radical Cyclizations
Should a radical be generated on a side chain attached to the 2-(trifluoromethylsulfonyl)naphthalene core, it can undergo intramolecular cyclization. This type of reaction is a powerful tool for constructing new ring systems. rsc.org In a typical process, a radical on a tethered side chain attacks the aromatic naphthalene ring to form a new cyclic structure. rsc.orgresearchgate.net The presence of the electron-withdrawing trifluoromethylsulfonyl group can influence the regioselectivity and efficiency of such cyclizations by modifying the electronic properties of the target naphthalene ring. These reactions often proceed in the absence of a photocatalyst and can be promoted by visible light. rsc.org
Transformations of the Trifluoromethylsulfonyl Group
The –SO2CF3 group itself can be chemically modified or completely removed from the naphthalene ring, adding to the synthetic versatility of the parent compound.
Desulfonylation Reactions
Desulfonylation is the removal of the sulfonyl group. In the case of this compound, this typically involves the reductive cleavage of the C-S bond, replacing the –SO2CF3 group with a hydrogen atom. organicreactions.orgwikipedia.org This transformation is valuable when the sulfonyl group is used as a temporary activating or directing group during a synthesis and needs to be removed in a later step. Mechanistically, these reactions often involve the transfer of an electron to the sulfone, which then fragments into a sulfinate anion and an aryl radical. The aryl radical is subsequently reduced and protonated to yield the desulfonylated arene. wikipedia.org Modern methods have expanded the scope of this reaction to include cross-coupling, where the sulfonyl group is replaced not by hydrogen, but by another functional group. nih.gov
Table of Reductive Desulfonylation Reagents
| Reagent Class | Examples | Reference |
|---|---|---|
| Active Metals / Amalgams | Sodium amalgam (Na/Hg), Aluminum amalgam (Al/Hg), Magnesium (Mg) | nih.gov |
| Transition Metal Catalysts | Nickel(0) complexes, Titanium(III) catalysts | nih.govnih.gov |
Modifications and Derivatizations of the Sulfonyl Moiety
Instead of complete removal, the sulfonyl moiety can be transformed into other sulfur-containing functional groups. One common transformation is the reduction of the sulfone. While aryl trifluoromethyl sulfones are the highest oxidation state, they can be reduced to the corresponding aryl trifluoromethyl sulfoxides (Ar-SOCF3) or aryl trifluoromethyl sulfides (Ar-SCF3). Conversely, the sulfides can be selectively oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide, often in the presence of an activator. rsc.orgorganic-chemistry.org
Aryl sulfones can also serve as precursors to aryl sulfinates. For instance, certain sulfones can be "unmasked" under basic conditions to generate a sulfinate salt. acs.org This intermediate is highly valuable as it can then react with various electrophiles to form a range of other sulfonyl derivatives, such as sulfonamides or sulfonyl halides, in a one-pot, two-step sequence. acs.orgacs.org
Reactions Involving the Naphthalene Core
The triflate group, being an excellent leaving group, facilitates a range of transformations at the C-2 position of the naphthalene ring. This reactivity allows for the introduction of diverse functionalities onto the naphthalene framework.
Direct substitution reactions on the naphthalene ring of this compound are dominated by nucleophilic aromatic substitution (SNAr) pathways. The strong electron-withdrawing triflate group activates the aromatic ring for attack by nucleophiles. However, uncatalyzed direct substitution on the naphthalene ring itself (at positions other than C-2) is not commonly reported, as the primary reaction site is the carbon bearing the triflate group.
The functionalization of the naphthalene framework of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods have proven to be versatile for creating new carbon-carbon and carbon-heteroatom bonds at the C-2 position.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, converting 2-naphthyl triflate into various N-arylated naphthalene derivatives. The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with bulky, electron-rich ligands generally providing the best results. For instance, the use of ligands like (o-biphenyl)P(t-Bu)2 and (o-biphenyl)PCy2 with a palladium source such as Pd(OAc)2 or Pd2(dba)3 has been shown to be effective for the amination of a wide array of aryl triflates. cmu.edunih.gov These reactions can often be carried out under relatively mild conditions. cmu.edunih.gov The development of specialized ligands like BrettPhos and tBuXPhos has further expanded the scope of this reaction to include a variety of primary and secondary amines, as well as heterocycles. acs.org
Interactive Data Table: Buchwald-Hartwig Amination of 2-Naphthyl Triflate
| Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N,N-Dimethylamine | Pd2(dba)3 / XPhos | K3PO4 | THF | 80 | High | organic-chemistry.org |
| p-Toluidine | Pd(OAc)2 / (o-biphenyl)P(t-Bu)2 | NaOtBu | Toluene | 80-110 | Good | cmu.edu |
| Indole | BrettPhos Pd G3 / BrettPhos | K2CO3 | Lipid | N/A | 65-91 | acs.org |
| Pyrrole | BrettPhos Pd G3 / BrettPhos | K2CO3 | Lipid | N/A | 65-91 | acs.org |
Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction enables the coupling of 2-naphthyl triflate with various organoboron reagents. Catalytic systems typically involve a palladium(0) source and a suitable ligand. The reaction is tolerant of a wide range of functional groups. acs.orgjsynthchem.com For example, the coupling of aryl triflates with arylboronic acids can be achieved using catalysts like [Pd(PPh3)4] with a base such as K3PO4. nih.gov
Interactive Data Table: Suzuki-Miyaura Coupling of 2-Naphthyl Triflate
| Boronic Acid/Ester | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 60 | High | commonorganicchemistry.com |
| 5-Pyrimidinylboronic acid | PdCl2 | Na2CO3 | N/A | N/A | 15-98 | acs.org |
| Arylboronic acids | [Pd(PPh3)4] | K3PO4 | N/A | N/A | 80-91 | nih.gov |
Heck Reaction: The Heck reaction provides a method for the arylation of alkenes using 2-naphthyl triflate. This palladium-catalyzed reaction typically employs a base and forms a new C-C bond with stereocontrol, often leading to the trans isomer. wikipedia.orgorganic-chemistry.org The use of bidentate phosphine ligands in conjunction with triflate leaving groups can influence the regioselectivity of the reaction. libretexts.org
Interactive Data Table: Heck Reaction of 2-Naphthyl Triflate
| Alkene | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Product | Reference |
| General Alkene | Pd(OAc)2 / PPh3 | Et3N | N/A | N/A | Substituted Alkene | wikipedia.org |
| n-Butyl acrylate | Pd / Phosphine-imidazolium salt | N/A | N/A | N/A | High Yield | organic-chemistry.org |
Sonogashira Coupling: This cross-coupling reaction is used to form C-C bonds between 2-naphthyl triflate and terminal alkynes, leading to the synthesis of arylalkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira coupling have also been developed. wikipedia.org
Interactive Data Table: Sonogashira Coupling of 2-Naphthyl Triflate
| Alkyne | Catalyst System (Pd Source / Cu Source / Ligand) | Base | Solvent | Temperature (°C) | Product | Reference |
| Terminal Alkyne | Pd(0) / Cu(I) / PPh3 | Amine | N/A | Room Temp | Arylalkyne | wikipedia.orgorganic-chemistry.org |
| 3-Bromophenyl acetylene | PdCl2(PPh3)2 / CuI | Et3N | N/A | N/A | Acetylene derivative | acs.org |
Influence of Substituents on Reactivity and Regioselectivity
The presence of the trifluoromethylsulfonyl group profoundly influences the electronic and steric environment of the naphthalene ring, which in turn governs the reactivity and regioselectivity of subsequent transformations.
The trifluoromethylsulfonyl group is a very strong electron-withdrawing group due to the combined inductive effects of the fluorine atoms and the sulfonyl group. This has several key consequences:
Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient nature of the naphthalene ring makes it significantly less susceptible to attack by electrophiles. Standard electrophilic aromatic substitution reactions like nitration or halogenation are therefore disfavored. youtube.comlibretexts.orgyoutube.com If forced, substitution would be directed to the 5- and 8-positions, which are least deactivated.
Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the triflate group activates the naphthalene ring, particularly the carbon atom to which it is attached (C-2), towards nucleophilic attack. nih.gov This makes SNAr reactions a viable pathway for functionalization, especially with strong nucleophiles.
The electronic nature of other substituents on the naphthalene ring would further modulate this reactivity. Electron-donating groups would somewhat counteract the deactivating effect of the triflate group for electrophilic substitution and decrease the rate of nucleophilic substitution. Conversely, additional electron-withdrawing groups would further deactivate the ring towards electrophiles and enhance its reactivity towards nucleophiles. researchgate.net
Steric hindrance plays a significant role in the regioselectivity of reactions involving this compound, particularly in cross-coupling reactions.
In Buchwald-Hartwig amination , the steric bulk of both the amine nucleophile and the phosphine ligand can influence the efficiency of the reaction. Highly hindered amines may react more slowly or require more specialized, sterically demanding ligands to facilitate the coupling. organic-chemistry.org
In Heck reactions , steric factors can influence the regioselectivity of the alkene insertion, although electronic factors are often dominant. researchgate.net
For electrophilic substitution , while electronically disfavored, any potential reaction would also be subject to steric effects. Attack at the positions adjacent to the bulky trifluoromethylsulfonyl group (C-1 and C-3) would be sterically hindered. This further favors substitution at the more remote 5- and 8-positions in the other ring.
Applications in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The dual components of 2-(Trifluoromethylsulfonyl)naphthalene—the polycyclic aromatic naphthalene (B1677914) scaffold and the triflyl group—make it a versatile building block for synthesizing intricate molecular structures. The naphthalene unit is a common motif in many functional materials and biologically active compounds. nih.govbeilstein-journals.org The triflyl group, known for its exceptional electron-withdrawing nature and its ability to act as a good leaving group, provides a reactive handle for extensive chemical modification.
The presence of the trifluoromethyl (-CF3) group positions this compound as a valuable precursor for synthesizing fluorinated and fluorous compounds. Fluorine-containing molecules are of great interest due to their unique properties, including altered lipophilicity, metabolic stability, and binding affinities, which are crucial in materials science and medicinal chemistry. nih.gov
Research has focused on incorporating fluorine atoms and fluoroalkyl groups into aromatic systems to create novel materials. For instance, polyfluorinated naphthalene derivatives, such as naphthalene tetracarboxylic diimides (NDIs), have been synthesized and studied for their potential as n-type organic semiconductors. nih.gov The synthesis of compounds like 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl-hydrazimide demonstrates the strategies used to create highly fluorinated naphthalene-based structures. nih.gov The trifluoromethylsulfonyl group in this compound can be a key element in designing synthetic routes toward such advanced, fluorine-rich materials.
The naphthalene framework is a fundamental component in a wide array of functional molecules, from dyes and pigments to organic semiconductors and anticancer agents. nih.govbohrium.comrsc.org The ability to selectively functionalize this scaffold is paramount in organic synthesis. Compounds like this compound serve as key intermediates in this process. The triflyl group can act as a leaving group in cross-coupling reactions or can influence the regioselectivity of subsequent electrophilic or nucleophilic aromatic substitution reactions, allowing for the controlled introduction of new functional groups.
Diverse strategies have been developed for the synthesis of functionalized naphthalenes, highlighting the modularity of this scaffold. beilstein-journals.orgresearchgate.netnih.gov For example, methods include:
Acid-mediated transformations of naphthalene tetracarboxylates to produce core-substituted naphthalene diimides (cNDIs). nih.gov
Cycloaddition reactions to construct the naphthalene core with a specific derivatization pattern prior to further functionalization. beilstein-journals.org
Wittig reactions and Knoevenagel-type condensations using 2-naphthaldehyde (B31174) as a starting material to generate stilbene (B7821643) and cyanostilbene derivatives. nih.gov
Suzuki coupling reactions to create extended π-conjugated systems, such as naphthalene end-capped anthradithiophenes for organic thin-film transistors. researchgate.net
These examples underscore the importance of functionalized naphthalene precursors, a role for which this compound is well-suited.
The trifluoromethylsulfonyl group is instrumental in facilitating the formation of new chemical bonds. Molecules containing this group, known as triflones, can participate in various coupling reactions. More broadly, related triflamide (R-NHTf) and triflimide (Tf2NH) derivatives are widely used in bond-forming reactions. mdpi.comnih.gov
Triflamides, which share the CF3SO2 moiety, act as effective nitrogen sources in C-amination reactions for creating carbon-nitrogen bonds. nih.gov The resulting sulfonamides are themselves valuable building blocks for catalysts and ligands. nih.gov Furthermore, triflimide is often used as a catalytic additive in the formation of both C-C and C-heteroatom bonds. mdpi.com The strong electron-withdrawing properties of the triflyl group activate the molecule for various transformations, including light-induced trifluoromethylation of C-H bonds in heteroarenes using CF3SO2Cl, a process that proceeds via a trifluoromethyl radical. acs.org
| Reaction Type | Reagent/Catalyst Family | Bond Formed | Key Feature | Reference |
|---|---|---|---|---|
| C-H Amination (Sulfonamidation) | Triflamides (R-NHTf) | C-N | Triflamide acts as a nitrogen source. | nih.gov |
| C-H Trifluoromethylation | CF3SO2Cl with Bi-catalyst | C-CF3 | Light-induced generation of CF3 radicals. | acs.org |
| General C-C and C-Heteroatom Formation | Triflimide (Tf2NH) | C-C, C-X | Used as a strong acid catalyst to promote the reaction. | mdpi.com |
Role in Catalysis and Ligand Design
The powerful electron-withdrawing trifluoromethylsulfonyl group is a cornerstone in the design of highly effective catalysts and specialized ligands. Its influence on the electronic properties of a molecule can dramatically enhance catalytic activity.
While this compound itself is not typically a direct catalyst, it is structurally related to a class of exceptionally strong acid catalysts, most notably bis(trifluoromethanesulfonyl)imide, commonly known as triflimide (Tf2NH). mdpi.comnih.govresearchgate.net The high acidity of triflimide stems from the presence of two triflyl groups attached to a single nitrogen atom, which extensively delocalize the negative charge of the conjugate base. researchgate.net
Triflimide and its metal salts are potent catalysts for a vast range of organic reactions, including:
Friedel-Crafts reactions mdpi.comnih.gov
Cycloaddition and intramolecular cyclization reactions mdpi.comnih.gov
Condensation reactions nih.gov
Heterocyclization reactions nih.gov
The high acidity, coupled with the low nucleophilicity of its conjugate base (Tf2N⁻), makes triflimide an exceptional catalyst that often outperforms other strong acids like triflic acid (TfOH). researchgate.net Triflamides, which contain a single triflyl group, are also used as building blocks for creating ligands for metal complex catalysis. nih.gov
The principle of using the triflyl group to generate strong acidity is widely applied in Brønsted acid catalysis. Triflimide (Tf2NH) is a preeminent example of a super Brønsted acid used to catalyze reactions that are difficult to achieve with weaker acids. researchgate.net Its excellent solubility in organic solvents makes it particularly versatile. mdpi.com
Studies have shown that Tf2NH can effectively catalyze novel molecular rearrangements, such as the conversion of diarylvinylidenecyclopropanes into naphthalene derivatives. nih.gov The outcome of such reactions can be highly dependent on the pKa of the acid catalyst used. nih.gov Other Brønsted acids containing the sulfonic acid group, like trifluoromethanesulfonic acid (TfOH) and p-toluenesulfonic acid (p-TSA), are also widely employed. For instance, catalytic amounts of TfOH in solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can facilitate tandem cycloaromatization reactions to build complex polycyclic aromatic systems. researchgate.net Similarly, Brønsted acids catalyze intramolecular condensations and cyclizations to form various heterocyclic structures. researchgate.netrsc.org The development of chiral sulfonic acids based on naphthalene backbones, such as 8-benzoimidazolylnaphthalene-1-sulfonic acids, further expands the toolkit for stereoselective Brønsted acid catalysis. nih.gov
| Reaction | Catalyst | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Rearrangement | Tf2NH | Diarylvinylidenecyclopropanes | Naphthalene derivatives | nih.gov |
| Tandem Cycloaromatization | TfOH in HFIP | Naphthalene-based bisacetals | ortho-Fused six-hexagon benzenoids | researchgate.net |
| Tandem Cyclization/Addition | Brønsted Acid | 1,4-Enediones and 2-Naphthols | 2-Furylmethylnaphthalenes | researchgate.net |
| Intramolecular Aldol-like Condensation | Brønsted Acid | Alkylpyridines with keto/aldehyde side chains | Pyridyl-substituted lactams/dehydro-piperidines | rsc.org |
Potential in Advanced Materials Precursors (focused on synthetic role)
The unique electronic properties of the this compound scaffold, imparted by the strongly electron-withdrawing trifluoromethylsulfonyl group, make its derivatives attractive candidates as building blocks for advanced functional materials. While the monosubstituted compound itself is not a direct monomer, appropriately difunctionalized analogues are valuable precursors in the synthesis of high-performance polymers and for modifying the properties of n-type organic semiconductors like naphthalene diimides (NDIs).
The incorporation of a naphthalene core into a polymer backbone is a well-established strategy for enhancing thermal stability, mechanical strength, and electronic properties. google.comiastate.edu The synthetic utility of the this compound structure lies in using its derivatives as monomers where the trifluoromethylsulfonyl group (–SO2CF3) acts as a powerful property-modifying substituent. The introduction of bulky and electron-withdrawing groups like trifluoromethyl (–CF3) has been shown to disrupt regular polymer chain packing, which can increase the fractional free volume and significantly improve the solubility of otherwise intractable aromatic polymers in common organic solvents. researchgate.net For example, novel fluorinated polyamides synthesized from 2,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene (B13953574) demonstrated enhanced solubility. researchgate.net By extension, a monomer bearing a –SO2CF3 group would be expected to confer similar solubility benefits while also imparting strong electron-accepting characteristics to the resulting polymer, making such materials candidates for applications in organic electronics.
In the field of organic electronics, naphthalene diimides (NDIs) are a prominent class of n-type semiconductors, valued for their high electron mobility, and chemical and thermal stability. mdpi.comnih.gov The standard synthesis of NDIs involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines. mdpi.commdpi.com A key strategy for tuning the performance of NDIs is the introduction of electron-withdrawing substituents onto the naphthalene core. This modification lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron injection and transport. For instance, core-fluorinated NDIs have been synthesized and shown to be potent electron acceptors with LUMO energy levels as low as -4.54 eV, enabling their use in n-channel field-effect transistors that operate under ambient conditions. nih.gov The trifluoromethylsulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Therefore, the introduction of a –SO2CF3 group onto the NDI core is a prospective route to creating next-generation n-type materials with exceptionally low LUMO levels and enhanced electron-accepting capabilities for advanced electronic devices.
Table 1: Effect of Electron-Withdrawing Substituents on Naphthalene-Based Material Properties
| Material Class | Substituent | Effect on Properties | Representative Reference |
| Polyamides | Trifluoromethyl (-CF3) | Increased solubility, disruption of chain packing. | researchgate.net |
| Naphthalene Diimides (NDIs) | Fluorine (-F) | Lowered LUMO energy level, enhanced electron-accepting character. | nih.gov |
| Naphthalene Diimides (NDIs) | Trifluoromethylsulfonyl (-SO2CF3) | Predicted: Exceptionally low LUMO, strong n-type semiconductor behavior. | N/A |
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of 2-(Trifluoromethylsulfonyl)naphthalene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's framework can be assembled.
Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The aromatic region of the spectrum is of particular interest. The seven protons on the naphthalene (B1677914) ring system will exhibit complex splitting patterns due to spin-spin coupling.
Based on the analysis of related naphthalene derivatives, the proton signals are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, characteristic of aromatic protons rsc.orgbeilstein-journals.orghmdb.ca. The specific chemical shifts and coupling constants (J-values) would allow for the assignment of each proton to its specific position on the naphthalene core. For instance, protons on the same ring as the trifluoromethylsulfonyl group will be influenced differently than those on the other ring. The proton at the C1 position, being adjacent to the sulfonyl-bearing carbon, is expected to show a distinct chemical shift.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Naphthalene Derivatives
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 2-(2,2,2-Trifluoroethyl)naphthalene (B11890065) | Aromatic H | 7.39-7.85 | m | - |
| CH₂ | 3.53 | q | 11.1 | |
| 2-Naphthalenesulfonyl chloride | Aromatic H | - | - | - |
| Naphthalen-2-ylmethyl methanesulfonate | Aromatic H | 7.50-7.91 | m | - |
| CH₂ | 5.41 | s | - | |
| CH₃ | 2.91 | s | - |
Note: 'm' denotes a multiplet, 'q' a quartet, and 's' a singlet. This table is based on data for related compounds and serves as a predictive guide beilstein-journals.orgchemicalbook.com.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, ten distinct signals are expected for the naphthalene ring carbons, and one for the trifluoromethyl carbon.
The carbon atoms of the naphthalene ring typically resonate in the range of 120-135 ppm hmdb.cachemicalbook.com. The carbon atom directly bonded to the electron-withdrawing trifluoromethylsulfonyl group (C-2) would be shifted significantly downfield. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms, a characteristic feature in the ¹³C NMR spectrum of trifluoromethyl-containing compounds beilstein-journals.org. The precise chemical shifts help in confirming the substitution pattern on the naphthalene ring.
Interactive Data Table: ¹³C NMR Data for Related Naphthalene Compounds
| Compound | Carbon | Chemical Shift (ppm) | J (Hz) |
| 2-(2,2,2-Trifluoroethyl)naphthalene | Aromatic C | 126.4-133.4 | - |
| CF₃ | 126.1 | q, J = 275.6 | |
| CH₂ | 40.4 | q, J = 29.8 | |
| 2-(Trifluoromethyl)naphthalene | Aromatic C | - | - |
| CF₃ | - | - |
Note: This table presents data from related compounds to illustrate expected chemical shift regions and coupling patterns beilstein-journals.orgnih.gov.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated compounds like this compound. The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, making it an excellent probe.
A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a definitive confirmation of the presence of the -CF₃ group. For trifluoromethyl groups attached to a sulfonyl group, the chemical shift is anticipated to be in a specific region. For comparison, the ¹⁹F NMR signal for the trifluoromethyl group in 2-(2,2,2-trifluoroethyl)naphthalene appears at -65.6 ppm beilstein-journals.org. The chemical shift for the trifluoromethylsulfonyl group will be influenced by the strongly electron-withdrawing nature of the sulfonyl group. General reference data indicates that the chemical shift for -CF₃ groups can vary significantly depending on the adjacent functional group nih.govcolorado.edu.
To unambiguously confirm the structure of this compound, advanced 2D NMR techniques are employed. These experiments reveal correlations between different nuclei, providing definitive evidence of the molecular connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons on the naphthalene ring, helping to trace the proton network and confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the quaternary carbons (those without attached protons) and for confirming the position of the trifluoromethylsulfonyl substituent on the naphthalene ring by observing correlations from the protons to the C-2 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which can be useful in confirming the through-space relationships between protons on the naphthalene ring.
Together, these advanced NMR methods provide a robust and detailed structural elucidation, leaving no ambiguity in the final assigned structure of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.
The presence of the naphthalene ring will be indicated by C-H stretching vibrations of the aromatic protons, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, usually in the 1400-1600 cm⁻¹ region nist.govresearchgate.net.
The most diagnostic peaks will be those from the trifluoromethylsulfonyl group. The sulfonyl group (-SO₂-) exhibits strong, characteristic asymmetric and symmetric stretching vibrations. These are typically found in the regions of 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group are also strong and are expected to appear in the region of 1100-1300 cm⁻¹ researchgate.net. The overlap of the SO₂ and C-F stretching bands would result in a complex and intense absorption pattern in this region.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | > 3000 | Medium to Weak |
| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Strong |
| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1400 | Strong |
| Sulfonyl (S=O) | Symmetric Stretching | 1100 - 1200 | Strong |
| C-F | Stretching | 1100 - 1300 | Strong |
Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule nist.govresearchgate.netresearchgate.net.
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₇F₃O₂S, which corresponds to a monoisotopic mass of approximately 276.01 g/mol .
In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ would be expected. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the trifluoromethyl group (•CF₃, mass 69) or the sulfonyl group (SO₂, mass 64). The cleavage of the C-S bond would lead to a fragment corresponding to the naphthalene cation (C₁₀H₇⁺, m/z 127). The observation of these characteristic fragments would provide strong evidence for the proposed structure. For comparison, the mass spectrum of naphthalene itself shows a strong molecular ion peak at m/z 128 and significant fragments at m/z 102 and 76 nist.govmassbank.eu.
X-ray Crystallography for Solid-State Structure Determination
The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.
For this compound, obtaining a single crystal of sufficient quality is the prerequisite for X-ray diffraction analysis. The process involves irradiating the crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The intensities and positions of the diffracted beams are used to calculate an electron density map, from which the crystal structure can be solved and refined.
As of the latest available data, a specific crystal structure for this compound has not been publicly deposited in crystallographic databases. However, the general methodology would follow standard procedures for small organic molecules. Data for a related compound, di(naphthalen-2-yl)sulfane, reveals a monoclinic crystal system with a P21/c space group, illustrating the type of detailed structural information that can be obtained. scispace.com In a hypothetical analysis of this compound, the key parameters of interest would be the torsion angles between the naphthalene ring and the trifluoromethylsulfonyl group, as well as any significant intermolecular interactions, such as π-π stacking or C-H···O/F hydrogen bonds, which would influence the crystal packing.
Interactive Data Table: Hypothetical Crystallographic Data for this compound This table is a representation of the type of data that would be generated from an X-ray crystallographic analysis and is for illustrative purposes only, as specific data for the title compound is not currently available.
| Parameter | Value (Hypothetical) |
|---|---|
| Chemical Formula | C₁₁H₇F₃O₂S |
| Formula Weight | 276.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 (est.) |
| b (Å) | 12.1 (est.) |
| c (Å) | 10.3 (est.) |
| β (°) | 95.0 (est.) |
| Volume (ų) | 1055 (est.) |
| Z | 4 |
Chromatographic Techniques for Analysis and Purification
Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For this compound, various chromatographic methods would be employed throughout its synthesis and characterization.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its purification on a small to medium scale. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The elution of the compound would be monitored by a UV detector, likely at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore. For instance, a method developed for the analysis of naphthalene and its derivatives utilized a C18 column with a 50% (v/v) aqueous acetonitrile solution as the mobile phase. nih.gov
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of volatile and thermally stable compounds like this compound. This method provides information on the compound's retention time and its mass spectrum, which aids in its identification and the quantification of its purity.
For preparative purification, column chromatography using silica (B1680970) gel is a standard and cost-effective method. A solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), would be chosen to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.
Interactive Data Table: Representative Chromatographic Conditions for Naphthalene Derivatives This table provides examples of chromatographic conditions that could be adapted for the analysis and purification of this compound.
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
|---|---|---|---|---|
| HPLC | Reversed-phase C18 | Acetonitrile/Water gradient | UV-Vis | Purity analysis, preparative purification |
| GC-MS | Capillary (e.g., DB-5) | Helium | Mass Spectrometry | Identification, purity analysis |
Advanced Spectroscopic Methods for Mechanistic Study
To delve into the electronic properties and reactivity of this compound, advanced spectroscopic techniques are employed. These methods can provide insights into the compound's structure and the mechanisms of reactions in which it participates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the chemical shifts and coupling constants of the aromatic protons would confirm the 2-substitution pattern on the naphthalene ring. ¹⁹F NMR is particularly important for this compound, as the chemical shift of the trifluoromethyl group can provide information about the electronic environment of the sulfonyl group. While specific spectral data for this compound is not detailed in the provided search results, supporting information from a study on related compounds shows typical chemical shift regions for protons on a naphthalene ring. rsc.org
Mass Spectrometry (MS), especially high-resolution mass spectrometry (HRMS), is used to determine the precise mass of the molecule, which in turn confirms its elemental composition. Techniques such as electrospray ionization (ESI) are commonly used. For example, HRMS analysis of a related compound provided a found mass of 276.13801 (M+H⁺), which is consistent with its calculated mass. rsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the S=O stretches of the sulfonyl group, as well as bands corresponding to the C-F and C-S bonds and the aromatic C-H and C=C bonds of the naphthalene ring, would be expected.
Interactive Data Table: Expected Spectroscopic Data for this compound This table outlines the expected spectroscopic features for the title compound based on the functional groups present.
| Technique | Feature | Expected Chemical Shift/Frequency Range |
|---|---|---|
| ¹H NMR | Aromatic protons | δ 7.5-8.5 ppm |
| ¹³C NMR | Aromatic carbons, CF₃ carbon | δ 120-140 ppm, ~120 ppm (q) |
| ¹⁹F NMR | CF₃ group | δ -60 to -80 ppm (relative to CFCl₃) |
| IR | S=O stretching | 1350-1400 cm⁻¹ (asymmetric), 1150-1200 cm⁻¹ (symmetric) |
| IR | C-F stretching | 1100-1400 cm⁻¹ |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of organic molecules like 2-(trifluoromethylsulfonyl)naphthalene. These calculations offer a balance between accuracy and computational cost, making them ideal for studying complex systems.
Energetic Profiling of Reaction Pathways
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, an energetic profile of the reaction pathway can be constructed. While specific energetic profiles for reactions of this compound are not extensively documented in publicly available literature, analogies can be drawn from studies on related naphthalene (B1677914) derivatives. For instance, in reactions such as nucleophilic aromatic substitution, the trifluoromethylsulfonyl group, being a strong electron-withdrawing group, is expected to significantly lower the activation energy for nucleophilic attack on the naphthalene ring.
An illustrative energetic profile for a hypothetical nucleophilic aromatic substitution on this compound is presented below. The actual values would require specific DFT calculations for the chosen nucleophile and reaction conditions.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (this compound + Nucleophile) | 0 |
| 2 | Transition State 1 (Formation of Meisenheimer complex) | +15 to +25 (Estimated) |
| 3 | Meisenheimer Intermediate | +5 to +10 (Estimated) |
| 4 | Transition State 2 (Loss of leaving group) | +10 to +20 (Estimated) |
| 5 | Products | Variable (Depends on nucleophile) |
Note: This table is illustrative and based on general principles of nucleophilic aromatic substitution. Actual values are hypothetical.
Transition State Analysis
The identification and characterization of transition states are crucial for understanding reaction mechanisms and kinetics. DFT calculations can predict the geometry of transition states, which are saddle points on the potential energy surface. For reactions involving this compound, transition state analysis would reveal the concerted or stepwise nature of bond-forming and bond-breaking processes. For example, in a substitution reaction, the analysis would confirm whether the addition of the nucleophile and the departure of a leaving group occur simultaneously or in separate steps. Vibrational frequency calculations are performed to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Molecular Orbital Analysis
Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the naphthalene ring, while the powerful electron-withdrawing trifluoromethylsulfonyl group would significantly lower the energy of the LUMO and likely draw electron density towards it. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability and electronic transitions.
Studies on related naphthalene derivatives have shown that the nature and position of substituents significantly impact the MO energies and distributions. researchgate.netresearchgate.netnih.gov For this compound, the LUMO is anticipated to have significant contributions from the carbon atoms of the naphthalene ring, particularly those in proximity to the sulfonyl group, making them the most probable sites for nucleophilic attack.
Mechanistic Modeling and Validation
Computational modeling plays a vital role in elucidating and validating reaction mechanisms. For this compound, mechanistic modeling can be used to explore various potential reaction pathways, such as those in metal-catalyzed cross-coupling reactions or nucleophilic substitutions. By comparing the computationally predicted outcomes and intermediates with experimental observations, a proposed mechanism can be validated. For instance, if a specific intermediate is predicted by DFT calculations, experimental techniques like spectroscopy could be used to detect its presence, thus supporting the computational model. While direct mechanistic modeling studies on this specific compound are not widely reported, research on the reactivity of other substituted naphthalenes provides a framework for how such investigations would proceed. researchgate.net
Prediction of Reactivity and Selectivity
A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of molecules before conducting experiments. For this compound, computational models can predict which positions on the naphthalene ring are most susceptible to electrophilic or nucleophilic attack. This is often achieved by calculating and visualizing electrostatic potential maps, where regions of negative potential indicate sites prone to electrophilic attack and regions of positive potential indicate sites for nucleophilic attack.
Furthermore, computational methods can predict the regioselectivity of reactions. For example, in a reaction with an electrophile, calculations can determine whether substitution is more likely to occur at the C-1, C-3, C-4, C-5, C-6, C-7, or C-8 position of the naphthalene ring. Studies on other substituted naphthalenes have successfully used computational descriptors to predict reaction rates and outcomes. researchgate.net A similar approach could be applied to this compound to guide synthetic efforts.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and the way molecules interact with each other are fundamental to their physical and chemical properties.
Conformational Analysis
Conformational analysis of this compound involves determining the preferred spatial arrangement of the trifluoromethylsulfonyl group relative to the naphthalene ring. The rotation around the C-S bond is a key conformational variable. DFT calculations can identify the most stable conformers by calculating the relative energies of different rotational isomers (rotamers). It is likely that the molecule adopts a conformation that minimizes steric hindrance between the bulky trifluoromethylsulfonyl group and the adjacent hydrogen atom on the naphthalene ring. The potential energy surface for this rotation can be scanned to identify energy minima and rotational barriers. nih.govrsc.orgmdpi.comresearchgate.netnih.gov
Intermolecular Interactions
In the solid state, molecules of this compound will pack in a way that maximizes favorable intermolecular interactions. These interactions can include π-π stacking between the naphthalene rings, as well as weaker hydrogen bonds and dipole-dipole interactions involving the highly polar sulfonyl group. Computational studies on perfluorohalogenated naphthalenes have highlighted the importance of π-hole and σ-hole bonding in crystal packing. rsc.org Similar interactions, along with strong electrostatic interactions from the SO2CF3 group, would be expected to govern the crystal structure of this compound. Understanding these interactions is crucial for predicting crystal morphology and solid-state properties.
Future Research Directions and Emerging Trends
Development of More Sustainable and Greener Synthetic Routes
The future of chemical synthesis is heavily reliant on the adoption of green chemistry principles to minimize environmental impact. For 2-(Trifluoromethylsulfonyl)naphthalene, this involves moving away from traditional, often harsh, synthetic conditions.
Future research will likely focus on:
Aqueous and Biphasic Systems: Traditional methods for creating aryl triflates, which can be precursors to aryl triflones, often use amine bases that can complicate product isolation and generate waste. organic-chemistry.orgnih.gov Research into biphasic aqueous conditions for the synthesis of aryl triflates has shown promise, offering facile isolation and omitting the need for problematic amine bases. organic-chemistry.orgnih.gov Adapting these methods for the direct synthesis or precursor synthesis of this compound would represent a significant step towards sustainability.
Catalyst-Free and Metal-Free Reactions: The development of catalyst- and metal-free synthetic routes is a major goal in green chemistry. A notable advancement is the synthesis of poly-substituted aryl triflones through a self-promoting three-component reaction involving (CF₃SO)₂CH₂, aldehydes, and 1,3-dienes, which proceeds without any additional catalysts. rsc.org Exploring similar strategies for the naphthalene (B1677914) system could provide highly efficient and atom-economical pathways.
Minimizing Hazardous Reagents: Research into alternative reagents is crucial. For instance, the use of triflic anhydride (B1165640) is common but can be harsh. organic-chemistry.org Future work will likely explore milder triflylating agents or novel one-pot syntheses from readily available starting materials that avoid multiple intermediate steps requiring purification. nih.govnih.gov A recent protocol for synthesizing substituted naphthalenes from isoquinolines using an inexpensive phosphonium (B103445) ylide exemplifies the kind of innovative, step-economical approaches that could be adapted. nih.govnih.gov
| Synthetic Strategy | Green Advantage | Potential Application to this compound |
| Biphasic Aqueous Synthesis | Avoids amine bases, simplifies isolation, reduces organic solvent use. organic-chemistry.orgnih.gov | Greener synthesis of the precursor, 2-naphthyl triflate. |
| Self-Promoting Reactions | Eliminates the need for external catalysts, improving atom economy. rsc.org | Direct, catalyst-free synthesis of the aryl triflone core. |
| Skeletal Editing | Reduces step count from common starting materials. nih.govnih.gov | Novel, efficient assembly of the substituted naphthalene core. |
Exploration of Novel Reactivity Patterns and Selectivities
The naphthalene ring system presents multiple positions for functionalization, and controlling the regioselectivity of these reactions is a significant challenge and a fertile area for research. nih.govresearchgate.netresearchgate.net The presence of the strongly deactivating 2-trifluoromethylsulfonyl group profoundly influences the reactivity of the naphthalene core, opening up avenues for novel chemical transformations.
Key areas of future exploration include:
Directed C-H Functionalization: A major trend in organic synthesis is the direct functionalization of C-H bonds. nih.govresearchgate.net For 1-substituted naphthalenes, directing groups can guide functionalization to specific positions. nih.govresearchgate.netresearchgate.net Future research will likely investigate how the 2-triflyl group can itself act as a director or how other directing groups can be used to selectively functionalize the remaining positions on the this compound scaffold, including the challenging remote C5 position. acs.org
Regioselective Cross-Coupling: Aryl triflones have been shown to participate in catalytic cross-coupling reactions, such as the Suzuki-Miyaura reaction, by acting as electrophilic partners. researchgate.net A significant future direction will be to explore the selective coupling at different positions of the naphthalene ring, leveraging the electronic environment created by the triflyl group to achieve regiocontrol that is complementary to traditional methods. researchgate.net
Dearomatization Reactions: Light-mediated dearomative cycloadditions are powerful tools for creating complex three-dimensional structures from flat aromatic precursors. acs.org Investigating the [2+2] and [4+2] cycloaddition reactions of this compound could provide access to novel, sterically complex scaffolds with potential applications in medicinal chemistry and materials science. acs.org
| Reaction Type | Goal | Relevance to this compound |
| C-H Activation | Install functional groups at specific positions without pre-functionalization. nih.govresearchgate.netresearchgate.net | To selectively modify the C1, C3, C4, C5, C6, C7, or C8 positions. |
| Cross-Coupling | Form new carbon-carbon or carbon-heteroatom bonds. researchgate.net | To use the triflone as a leaving group or to functionalize other positions. |
| Dearomatization | Convert the flat aromatic ring into a 3D structure. acs.org | To create novel and complex molecular architectures. |
Integration into Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability and automation. rsc.orgresearchgate.netacs.org
Future trends in this area for compounds like this compound will involve:
Continuous Flow Synthesis: Protocols for the continuous flow synthesis of sulfonyl chlorides and N-sulfonyl-1,2,3-triazoles have been developed, demonstrating high space-time yields and improved safety by controlling highly exothermic reactions. rsc.orgacs.orgnih.gov Adapting these principles to the synthesis of this compound could enable safer, more efficient, and scalable production.
Automated Library Synthesis: Flow chemistry is particularly well-suited for creating libraries of related compounds for screening purposes. acs.org An automated system could synthesize a range of this compound derivatives by varying reaction partners in a sequential manner, accelerating the discovery of new functional molecules.
Integrated Systems: The ultimate goal is to create integrated flow systems that combine synthesis, purification, and analysis in a continuous process. acs.orgnih.gov For example, an integrated system could synthesize this compound and then directly use it in a subsequent C-H functionalization or cross-coupling reaction, all within a closed-loop, automated platform.
Discovery of New Catalytic and Reagent Roles
The unique electronic properties imparted by the trifluoromethylsulfonyl group suggest that this compound and its derivatives could serve novel roles as catalysts or reagents.
Emerging research directions include:
Precursors for Organometallic Catalysts: The electron-poor nature of the naphthalene ring in this compound could be exploited in the design of new ligands for transition metal catalysis. The triflyl group's influence on the electronic properties of the ligand could lead to catalysts with unique reactivity and selectivity.
Arylating Agents: While aryl triflates are well-established as coupling partners, the corresponding triflones are also gaining attention. mit.eduscispace.com20.210.105mit.edu Future work will likely expand the scope of reactions where this compound can act as an electrophilic source of the naphthyl group, potentially under milder conditions or with different selectivities than other naphthylating agents.
Organocatalysis: The strong electron-withdrawing nature of the triflyl group can be used to enhance the acidity of nearby protons. This principle has been used in BINOL derivatives, where bistriflone groups increase the hydrogen-bond donor capacity, turning the molecule into an effective organocatalyst. researchgate.net Applying this concept to derivatives of this compound could lead to a new class of organocatalysts for various transformations.
Advanced Functional Material Design through Tailored Synthesis
Naphthalene-based molecules are key components in a wide range of functional materials, from organic electronics to fluorescent probes. nih.govacs.org The introduction of a trifluoromethylsulfonyl group provides a powerful tool for tuning the electronic and physical properties of these materials.
Future research will likely focus on:
Optoelectronic Materials: Naphthalene derivatives are used in push-pull dyes and other optoelectronic materials. nih.gov The strong electron-accepting character of the triflyl group makes this compound an excellent building block for D-π-A (donor-π-acceptor) systems. nih.gov Tailored synthesis could create a new generation of materials with fine-tuned absorption, emission, and charge-transfer properties for applications in OLEDs, solar cells, and sensors.
Functional Polymers: Incorporating this compound into polymer backbones or as a pendant group could lead to new polymers with enhanced thermal stability, specific solubility characteristics, and unique electronic properties.
Bioactive Compounds and Probes: Aryl triflones are recognized for their potential in creating bioactive compounds. nih.gov The combination of the naphthalene scaffold, which is present in many biologically active molecules, with the triflyl group could lead to the discovery of new therapeutic agents or diagnostic tools. nih.govchemistryviews.org
| Material Class | Role of this compound | Potential Application |
| D-π-A Systems | Powerful electron-accepting component. nih.gov | OLEDs, sensors, nonlinear optics. |
| Functional Polymers | Monomer or pendant group to tune properties. | High-performance plastics, conductive polymers. |
| Bioactive Molecules | Core scaffold for drug discovery. nih.gov | Pharmaceuticals, diagnostic imaging agents. |
Q & A
Q. What are the optimal synthetic routes for 2-(Trifluoromethylsulfonyl)naphthalene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves introducing the trifluoromethylsulfonyl group to the naphthalene ring. Oxidation of 2-(Trifluoromethylthio)naphthalene using agents like m-chloroperbenzoic acid (mCPBA) under controlled conditions (e.g., inert atmosphere, low temperature) ensures selective sulfone formation . Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios are critical for minimizing side products like overoxidized derivatives. Industrial-scale methods may employ continuous flow reactors to optimize yield (>85%) and purity (>95%) .
Q. Table 1: Comparison of Oxidizing Agents
| Oxidizing Agent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| mCPBA | 85 | 95 | <5% sulfoxide |
| H₂O₂/AcOH | 70 | 88 | 10% sulfoxide |
| KMnO₄ | 60 | 80 | 20% degradation |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The absence of thioether proton signals (δ 3.5–4.0 ppm) and presence of aromatic protons (δ 7.2–8.5 ppm) confirm sulfone formation.
- ¹⁹F NMR : A singlet at δ -78 ppm corresponds to the -SO₂CF₃ group .
- IR : Strong absorption bands at 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch) are diagnostic .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethylsulfonyl group activates the naphthalene ring for electrophilic substitution. Density functional theory (DFT) studies suggest that the sulfone group lowers the LUMO energy (-2.3 eV), facilitating nucleophilic attack at the 1- and 4-positions . Kinetic studies using palladium catalysts (e.g., Pd(PPh₃)₄) show a second-order dependence on aryl halide concentration, indicating oxidative addition as the rate-limiting step .
Q. How do in vitro and in vivo models differ in assessing the compound’s hepatotoxicity, and what confounding factors arise?
- Methodological Answer :
- In Vitro : HepG2 cells exposed to 10–100 µM show dose-dependent ROS generation (2.5-fold increase at 50 µM) and CYP3A4 inhibition (IC₅₀ = 35 µM) . Confounders include serum protein binding in culture media, which reduces bioavailable concentrations.
- In Vivo : Rodent studies (oral exposure, 50–200 mg/kg) reveal elevated ALT/AST levels (1.8× control) but no histopathological changes, suggesting adaptive responses . Species-specific metabolism (e.g., murine vs. human CYP450 isoforms) must be controlled via isoform-selective inhibitors .
Q. What strategies resolve contradictions in reported EC₅₀ values for cytotoxicity across studies?
- Methodological Answer : Discrepancies often stem from assay variability (e.g., MTT vs. resazurin) or cell line heterogeneity. A meta-analysis framework includes:
Risk of Bias Assessment : Evaluate randomization, blinding, and dose calibration using tools like Table C-6/C-7 .
Data Normalization : Express EC₅₀ relative to positive controls (e.g., doxorubicin) to account for inter-lab variability .
Sensitivity Analysis : Exclude outliers (e.g., studies with >20% solvent carrier effects) .
Q. Table 2: EC₅₀ Variability in MCF-7 Cells
| Study | EC₅₀ (µM) | Assay | Solvent | Adjusted EC₅₀ (µM) |
|---|---|---|---|---|
| A | 25 | MTT | DMSO | 28 |
| B | 18 | Resazurin | EtOH | 21 |
Experimental Design Considerations
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Systematically vary substituents at the 1-, 3-, and 6-positions while keeping the sulfone group constant.
- Assay Selection : Use high-content screening (HCS) for multi-parametric cytotoxicity (e.g., nuclei count, mitochondrial membrane potential) .
- Statistical Modeling : Apply partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
